molecular formula C22H13F3N2O3 B2743519 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]benzamide CAS No. 433305-73-8

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No.: B2743519
CAS No.: 433305-73-8
M. Wt: 410.352
InChI Key: HATMVWXVJTUSTJ-UHFFFAOYSA-N
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Description

This compound is a derivative of isoindoline, which is a type of heterocyclic compound . Isoindoline derivatives are often used in the synthesis of various pharmaceuticals .


Chemical Reactions Analysis

Again, without specific information on the compound, it’s difficult to provide a detailed chemical reactions analysis. Isoindoline derivatives can undergo a variety of reactions, depending on the other functional groups present in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Some general properties of isoindoline derivatives include a relatively high melting point and good stability .

Scientific Research Applications

Organic Synthesis and Catalysis

Research in organic synthesis and catalysis has led to the development of novel compounds and methodologies. For instance, the ultrasound-assisted synthesis of benzamide derivatives as anti-tubercular agents showcases innovative synthetic routes leveraging green chemistry tools. These compounds, synthesized in good yield, demonstrated promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, with some showing IC50 values of less than 1 µg/mL. The use of ultrasound represents a green chemistry approach, reducing reaction times and improving yields (Nimbalkar et al., 2018).

Polymer Science

In the realm of polymer science, chain-growth polycondensation has been utilized to synthesize well-defined aramides and block copolymers containing aramide with low polydispersity. This methodology allows for precise control over molecular weight and polydispersity, opening new avenues for the development of high-performance materials with potential applications in various industries (Yokozawa et al., 2002).

Luminescence and Material Properties

Compounds derived from or related to 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]benzamide have been explored for their luminescent properties. Pyridyl substituted benzamides exhibiting aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties have been synthesized. These compounds show luminescence in both solution and solid state, with nano-aggregates forming in aqueous-DMF solution. Their AEE behavior is solvent polarity dependent, and they exhibit mechanochromic properties, displaying multi-stimuli response. This research underscores the potential of these compounds in developing advanced luminescent materials for sensing and imaging applications (Srivastava et al., 2017).

Biological Activity

Investigations into the biological activity of benzamide derivatives reveal their potential as anticancer agents. Novel derivatives targeting cancer stem cells have been synthesized and evaluated, demonstrating significant antitumor activity. These studies not only contribute to the understanding of the molecular basis of cancer but also pave the way for the development of new therapeutic agents (Bhat et al., 2016).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the target it interacts with. Without specific information on the compound or its intended use, it’s difficult to provide a detailed mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its structure and properties. Without specific information on the compound, it’s difficult to provide detailed safety and hazard information .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Isoindoline derivatives are a topic of ongoing research, particularly in the field of medicinal chemistry .

Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F3N2O3/c23-22(24,25)17-7-3-4-8-18(17)26-19(28)13-9-11-14(12-10-13)27-20(29)15-5-1-2-6-16(15)21(27)30/h1-12H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATMVWXVJTUSTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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